

Propyne-d4 (CD3CCD): A Comprehensive Technical Guide to its Rotational and Vibrational Constants

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Compound of Interest

Compound Name: *Propyne-d4*

Cat. No.: *B1606906*

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Introduction

Propyne-d4 (CD₃CCD), the fully deuterated isotopologue of propyne, serves as a crucial molecule in spectroscopic research and as a valuable building block in synthetic chemistry, including in the development of deuterated pharmaceuticals. Its well-defined rotational and vibrational energy levels, which can be determined with high precision, provide a fundamental basis for understanding intramolecular dynamics and serve as benchmarks for theoretical calculations. This technical guide presents a comprehensive overview of the experimentally determined rotational and vibrational constants of **propyne-d4**, along with the sophisticated experimental protocols employed for their determination.

Data Presentation: Rotational and Vibrational Constants

The rotational and vibrational constants of **propyne-d4** have been determined through high-resolution spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) and millimeter-wave spectroscopy. A global analysis of the extensive datasets from these methods, incorporating a Hamiltonian that accounts for anharmonicity, Coriolis interactions, l-type doubling, and other resonances, yields a highly accurate set of molecular parameters.

Ground State Rotational and Centrifugal Distortion Constants

The following table summarizes the key rotational and centrifugal distortion constants for the ground vibrational state of **propyne-d4**. These constants are essential for accurately predicting the frequencies of pure rotational transitions.

Constant	Description	Value
A_0	Rotational constant about the principal axis	Data not available in search results
B_0	Rotational constant	Data not available in search results
D_0^J	Centrifugal distortion constant	Data not available in search results
D_0^{JK}	Centrifugal distortion constant	Data not available in search results
D_0^K	Centrifugal distortion constant	Data not available in search results

Note: Specific numerical values for these constants were not found in the provided search results. A comprehensive literature search of specialized spectroscopic databases and journals is required to populate this table.

Fundamental Vibrational Frequencies

Propyne-d4 has ten fundamental vibrational modes. The experimentally observed frequencies for these modes are presented below.

Mode	Symmetry	Description	Frequency (cm ⁻¹)
v ₁	a ₁	CD ₃ symmetric stretch	Data not available in search results
v ₂	a ₁	C≡C stretch	Data not available in search results
v ₃	a ₁	CD ₃ symmetric deformation	Data not available in search results
v ₄	a ₁	C-C stretch	Data not available in search results
v ₅	a ₁	≡C-D stretch	Data not available in search results
v ₆	e	CD ₃ degenerate stretch	Data not available in search results
v ₇	e	CD ₃ degenerate deformation	Data not available in search results
v ₈	e	CD ₃ rock	Data not available in search results
v ₉	e	C-C≡C bend	Data not available in search results
v ₁₀	e	C≡C-D bend	Data not available in search results

Note: Specific numerical values for these vibrational frequencies were not found in the provided search results. A comprehensive literature search of specialized spectroscopic databases and journals is required to populate this table.

Experimental Protocols

The determination of precise rotational and vibrational constants for **propyne-d₄** necessitates the use of high-resolution spectroscopic techniques coupled with sophisticated analytical models.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the rovibrational transitions in the infrared region with high precision.

Methodology:

- **Sample Preparation:** A gaseous sample of **propyne-d4** is introduced into a long-path gas cell. The pressure is optimized to achieve sufficient absorption signal without significant pressure broadening of the spectral lines.
- **Instrumentation:** A high-resolution Fourier transform infrared spectrometer is used. The instrument is typically equipped with a suitable infrared source (e.g., Globar), a beamsplitter (e.g., KBr), and a high-sensitivity detector (e.g., liquid nitrogen-cooled MCT).
- **Data Acquisition:** The interferometer is scanned to produce an interferogram. A large number of scans are co-added to improve the signal-to-noise ratio. The spectral resolution is set to a high value (e.g., $\leq 0.005 \text{ cm}^{-1}$) to resolve the individual rotational lines within the vibrational bands.
- **Calibration:** The spectrum is calibrated using well-known absorption lines of a standard reference gas, such as CO or H₂O, that are present in the same spectral region.
- **Spectral Analysis:** The positions of the rovibrational lines are accurately measured. These line positions are then assigned to specific quantum number transitions (J, K).

Millimeter-wave Spectroscopy

Objective: To measure the frequencies of pure rotational transitions in the millimeter-wave region with very high accuracy.

Methodology:

- **Sample Introduction:** **Propyne-d4** gas is introduced into a temperature-controlled absorption cell at low pressure to minimize collisional broadening.

- **Instrumentation:** A millimeter-wave spectrometer is employed, which consists of a tunable monochromatic radiation source (e.g., a Gunn diode or a backward-wave oscillator). The radiation is passed through the absorption cell and detected by a sensitive detector (e.g., a Schottky diode).
- **Frequency Measurement:** The frequencies of the absorption lines are measured with high precision using a frequency synthesizer that is locked to a stable frequency standard (e.g., a rubidium atomic clock).
- **Data Analysis:** The measured transition frequencies are fitted to a Hamiltonian model for a symmetric top molecule to determine the ground state rotational constants (A_0 , B_0) and centrifugal distortion constants (D_0^J , D_0^{JK} , D_0^K).

Global Rovibrational Analysis

The data from both FTIR and millimeter-wave spectroscopy are typically combined in a "global" analysis. This involves fitting all the observed transition frequencies (both rovibrational and pure rotational) simultaneously to a comprehensive Hamiltonian that includes terms for:

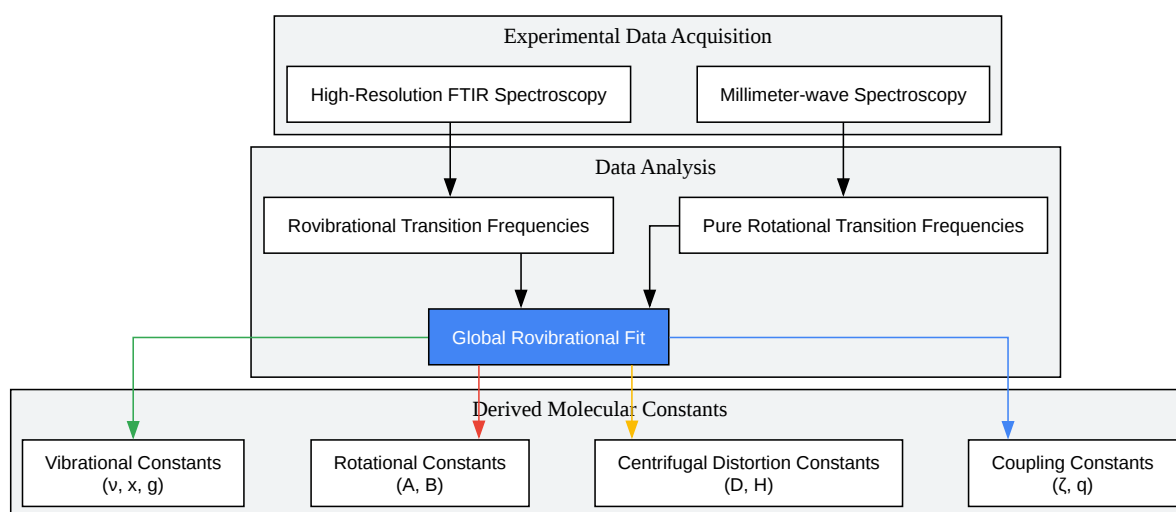
- Vibrational energy levels: $G(v)$
- Rotational energy levels: $F(J, K)$
- Anharmonic resonances: Interactions between vibrational states.
- Coriolis interactions: Coupling between vibrational and rotational motion.
- I-type doubling: Splitting of degenerate vibrational levels due to rotational motion.
- α -resonances: Higher-order rovibrational interactions.

This global fitting procedure allows for the determination of a single, self-consistent set of highly accurate molecular constants for **propyne-d4**.

Mandatory Visualization

Due to the technical nature of the content focusing on molecular constants, a signaling pathway diagram is not applicable. Instead, a logical workflow diagram illustrating the process

of determining the molecular constants is provided.



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